molecular formula C27H24N2O6 B2686314 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 866590-30-9

2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2686314
CAS RN: 866590-30-9
M. Wt: 472.497
InChI Key: LQQJHTRISRWDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide, also known as BDMQA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BDMQA has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to act on various targets in the cell, including DNA, RNA, and proteins. 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, and to disrupt microtubule formation, which is necessary for cell division. 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide has also been shown to have neuroprotective effects and to improve cognitive function. In addition, 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide has been shown to have antimicrobial properties against various pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide in lab experiments is its versatility, as it has shown potential in various areas of study. Another advantage is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. However, one limitation of using 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide. One area of interest is its potential as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Another area of interest is its potential as a neuroprotective agent, as it has been shown to have neuroprotective effects and to improve cognitive function. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide and its potential targets in the cell.

Synthesis Methods

2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-amino-3-benzoyl-6,7-dimethoxyquinoline-4(1H)-one with 3-methoxybenzylamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and triethylamine to yield 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide.

Scientific Research Applications

2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide has shown potential as a research tool in various areas of study, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide has been shown to have antimicrobial properties against various pathogens.

properties

IUPAC Name

2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O6/c1-33-19-11-7-10-18(12-19)28-25(30)16-29-15-21(26(31)17-8-5-4-6-9-17)27(32)20-13-23(34-2)24(35-3)14-22(20)29/h4-15H,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQJHTRISRWDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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